2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Overview
Description
Synthesis Analysis
The synthesis of triazolopyrimidines typically involves multi-step reactions, including condensation processes. For instance, partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized by reacting various amines with new intermediates, showcasing the versatility in creating this class of compounds (Moradi, Eshghi, & Bakavoli, 2016). Additionally, the synthesis in supercritical carbon dioxide has been demonstrated, highlighting an eco-friendly approach to synthesizing triazolopyrimidines (Baklykov et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines, including "2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine," has been explored through various techniques such as X-ray crystallography. The crystal structures reveal how molecules form dimers and the importance of hydrogen bonding and π-stacking interactions in the solid state, contributing to the stability and reactivity of these compounds (Repich, Orysyk, Savytskyi, & Pekhnyo, 2017).
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including nucleophilic substitutions and cyclization processes, which are crucial for modifying their chemical properties and enhancing their biological activities. For example, the reaction with chlorocarboxylic acid chlorides demonstrates the reactivity of the amino group, leading to the formation of amides and further chemical transformations (Chernyshev et al., 2014).
Scientific Research Applications
Antiviral Applications : A derivative, 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, is an intermediate in the synthesis of the antiviral drug Triazid®. It was synthesized using a condensation process in the presence of ZnCl2 under supercritical carbon dioxide conditions (Baklykov et al., 2019).
Anti-epileptic Activities : Novel derivatives of [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one exhibited significant anti-epileptic activities. Their structure-activity relationship indicated that the pyrimidine-7(4H)-one motif is crucial for anti-epileptic activity (Ding et al., 2019).
Cytotoxicity in Cancer Research : Derivatives, specifically N-anilino-5-methyl-2-(3-(5-(alkylaminomethyl)furan-2-yl-methylthio)propyl)-[1,2,4]triazolo-[1,5-a]pyrimidine-7-amine, showed marked cytotoxicity against cancer cell lines, indicating potential for cancer treatment (Zhai et al., 2008).
Antimicrobial and Antifungal Activities : Synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols demonstrated both antimicrobial and antifungal activities (Komykhov et al., 2017).
Antitumor and Antiviral Activities : Derivatives of 5-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones and 7-amino-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-ones showed in vitro antitumor and antiviral activities, indicating their therapeutic potential in these areas (Islam et al., 2008).
Synthesis of Novel Heterocyclic Compounds : Studies involved the synthesis of Thiazolo[5,4-d][1,2,4]Triazolo[4,3-a]Pyrimidines, a new class of heterocyclic compounds, indicating the chemical versatility of triazolo[1,5-a]pyrimidine derivatives (Moradi et al., 2016).
properties
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5S/c1-12-6-9-5-8-3-2-4(7)11(5)10-6/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMSPURIYNZJKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379243 | |
Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
CAS RN |
113967-74-1 | |
Record name | 2-(Methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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